molecular formula C15H15BrN2O4S B2760289 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine CAS No. 497061-17-3

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine

Cat. No.: B2760289
CAS No.: 497061-17-3
M. Wt: 399.26
InChI Key: SZQAZKPTPIQYQP-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a chemical compound with the molecular formula C15H15BrN2O4S and a molecular weight of 399.2596 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a furoyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 1-[(4-Bromophenyl)sulfonyl]piperazine . This intermediate is then reacted with 2-furoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The furoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The furoyl group can participate in π-π interactions with aromatic rings in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromobenzenesulfonyl)-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQAZKPTPIQYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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